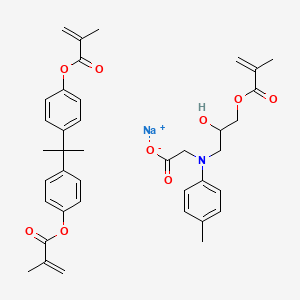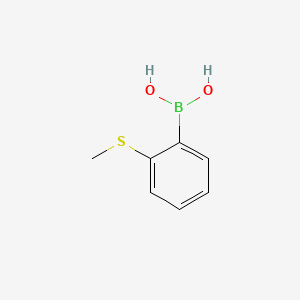
Gramicidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Gramicidin synthesis involves complex biochemical processes. A practical synthesis of the antimicrobial peptide gramicidin S using Fmoc-based solid-phase peptide synthesis was detailed by Grotenbreg et al. (2004). Another notable synthesis approach, dating back to 1957, was described by Schwyzer & Sieber (1957), who synthesized a cyclic decapeptide derivative of gramicidin S.
Molecular Structure Analysis
The structure of gramicidin has been a subject of significant interest. Wallace & Ravikumar (1988) detailed the crystal structure of a gramicidin-cesium complex, revealing a left-handed helical coil structure. The study by Kessler et al. (2004) further elaborated on the linear pentadecapeptide structure of gramicidin, produced via a nonribosomal pathway.
Chemical Reactions and Properties
Gramicidin's chemical reactions primarily involve its role in forming ion channels in cell membranes. The peptide exhibits specific interactions with ions and the lipid bilayer of cell membranes, as demonstrated in studies such as Busath & Szabó (1981), which explored its conductive properties.
Physical Properties Analysis
The physical properties of gramicidin, especially in relation to its conformation in different environments, have been thoroughly investigated. For instance, Smart et al. (1993) developed a method to analyze and display the pore dimensions of ion channels, applying it to various structures of gramicidin.
Chemical Properties Analysis
Gramicidin's chemical properties are closely linked to its role as an ion channel. The peptide interacts with monovalent cations and demonstrates specificity in these interactions, which is crucial to its function as detailed by Andersen (2005).
Applications De Recherche Scientifique
Combattant de la résistance aux antibiotiques
La gramicidine est un peptide antimicrobien puissant qui a montré un fort potentiel dans la lutte contre la résistance aux antibiotiques {svg_1}. Elle s'est avérée efficace contre la plupart des bactéries gram-positives et quelques bactéries gram-négatives, ainsi que certains champignons {svg_2}. Cela en fait une alternative prometteuse aux antibiotiques traditionnels {svg_3}.
Agent antiprolifératif pour les cellules cancéreuses de l'ovaire
Des études récentes ont montré que la this compound peut agir comme un agent antiprolifératif pour les cellules cancéreuses de l'ovaire {svg_4}. Il a été constaté qu'elle induisait des diminutions dose-dépendantes et dépendantes du temps de la prolifération des cellules cancéreuses de l'ovaire {svg_5}. De plus, on a observé qu'elle provoquait une fragmentation de l'ADN dans les cellules cancéreuses de l'ovaire, induisait l'arrêt du cycle cellulaire et déclenchait l'apoptose {svg_6}.
Découverte de médicaments et produits pharmaceutiques
Les propriétés uniques de la this compound en font une ressource précieuse dans le domaine de la découverte de médicaments et des produits pharmaceutiques {svg_7}. Son potentiel à remplacer les antibiotiques classiques et ses mécanismes de destruction élevés contre diverses bactéries et champignons en font un candidat prometteur pour le développement futur de médicaments {svg_8}.
Dermatologie et ophtalmologie
La this compound est un antibiotique bactéricide qui a été utilisé en dermatologie et en ophtalmologie {svg_9}. Ses actions inhibitrices contre la croissance des cellules cancéreuses ont récemment attiré l'attention, suggérant un potentiel pour des applications plus larges dans ces domaines {svg_10}.
Outil de recherche en biochimie
La this compound est souvent utilisée comme outil de recherche en biochimie en raison de sa capacité à former des canaux ioniques dans les bicouches lipidiques {svg_11}. Cette propriété permet aux chercheurs d'étudier le transport des ions et la dynamique des membranes {svg_12}.
Traitement potentiel pour les bactéries persistantes et formant des biofilms
Certaines études suggèrent que la this compound peut être efficace contre les bactéries persistantes et formant des biofilms {svg_13}. Cela pourrait en faire un outil précieux dans le traitement des infections résistantes aux antibiotiques traditionnels {svg_14}.
Mécanisme D'action
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It exhibits high efficacy against most gram-positive bacteria and some gram-negative bacteria . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
Gramicidin interacts with its targets by binding to and inserting itself into bacterial membranes . It has a strong preference for gram-positive cell membranes . This interaction results in the disruption and permeabilization of the membrane, where gramicidin acts as a channel . This channel formation changes the ion gradient across the bacterial cell membrane .
Biochemical Pathways
The action of gramicidin affects several biochemical pathways. It disrupts the ion concentration gradients of the plasma membrane and also localizes in the mitochondria, depolarizing the inner mitochondrial membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This disruption of energy production pathways leads to cellular energy depletion .
Pharmacokinetics
It’s known that gramicidin is used primarily as a topical antibiotic , suggesting that its bioavailability may be localized and dependent on the application site.
Result of Action
The action of gramicidin leads to significant molecular and cellular effects. The disruption of the ion concentration gradients and the inhibition of ATP synthesis lead to cellular energy depletion . This energy depletion can induce G1 phase accumulation , leading to cell growth inhibition . In addition, the action of gramicidin is associated with the formation of hydroxyl radicals , which can cause further damage to the bacterial cell.
Action Environment
Like other antimicrobial peptides, the activity of gramicidin may be influenced by factors such as ph, temperature, and the presence of other ions or molecules
Safety and Hazards
Orientations Futures
Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Gramicidin involves the coupling of two cyclic peptides, Gramicidin A and Gramicidin B. The synthesis pathway involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of resin support with a suitable linker", "Coupling of Fmoc-protected amino acids using coupling reagents", "Deprotection of Fmoc groups using a suitable deprotection reagent", "Cleavage of the peptide from the resin support using a suitable cleavage reagent", "Purification of the peptide using chromatography techniques", "Coupling of Gramicidin A and Gramicidin B using a suitable coupling reagent", "Purification of the final product using chromatography techniques" ] } | |
Numéro CAS |
1393-88-0 |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)